molecular formula C7H12N2O B1289932 (1-Isopropyl-1H-pyrazol-4-yl)methanol CAS No. 1007542-22-4

(1-Isopropyl-1H-pyrazol-4-yl)methanol

Cat. No. B1289932
M. Wt: 140.18 g/mol
InChI Key: CZKNSLLDUNVBJQ-UHFFFAOYSA-N
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Description

“(1-Isopropyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the empirical formula C7H12N2O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “(1-Isopropyl-1H-pyrazol-4-yl)methanol” consists of a pyrazole ring with an isopropyl group and a methanol group attached . The exact structure can be represented by the SMILES string OCC1=CN(C(C)C)N=C1 .


Chemical Reactions Analysis

While specific chemical reactions involving “(1-Isopropyl-1H-pyrazol-4-yl)methanol” are not detailed in the available literature, pyrazole derivatives are known to be involved in a variety of chemical reactions .

Scientific Research Applications

Synthesis of Biomimetic Chelating Ligands

(Gaynor et al., 2023) described the synthesis of a compound closely related to (1-Isopropyl-1H-pyrazol-4-yl)methanol through a five-step process, leading to potential applications as precursors in the synthesis of biomimetic chelating ligands.

Antimicrobial Activity

In research by (Kumar et al., 2012), a series of compounds including (1-phenyl-3-aryl-1H-pyrazol-4-yl) derivatives were synthesized and exhibited significant antimicrobial activity, suggesting potential applications for (1-Isopropyl-1H-pyrazol-4-yl)methanol in developing new antimicrobial agents.

Spin State Behaviour in Iron(II) Complex Salts

(Cook & Halcrow, 2015) studied derivatives of pyrazol-4-yl compounds, demonstrating their role in affecting the spin state behavior of iron(II) complex salts, which could be relevant for materials science and magnetic applications.

Synthesis of Novel Heterocyclic Compounds

(Hote & Lokhande, 2014) conducted a study involving the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives, highlighting the potential of (1-Isopropyl-1H-pyrazol-4-yl)methanol in the creation of new and diverse heterocyclic compounds.

Ultrasonics Promoted Synthesis

A study by (Trilleras et al., 2013) on the synthesis of 5-(Pyrazol-4-yl)-4,5-Dihydropyrazoles derivatives under ultrasonic conditions shows the versatility of pyrazol-4-yl compounds in chemical synthesis, providing insights into more efficient synthesis techniques that could include (1-Isopropyl-1H-pyrazol-4-yl)methanol.

Eco-friendly Synthesis Strategy

(Mabrouk et al., 2020) focused on the eco-friendly synthesis of new heterocyclic pyrazolic compounds, highlighting the environmental benefits of using compounds like (1-Isopropyl-1H-pyrazol-4-yl)methanol in sustainable chemistry.

Safety And Hazards

“(1-Isopropyl-1H-pyrazol-4-yl)methanol” is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

(1-propan-2-ylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(2)9-4-7(5-10)3-8-9/h3-4,6,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKNSLLDUNVBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629680
Record name [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Isopropyl-1H-pyrazol-4-yl)methanol

CAS RN

1007542-22-4
Record name [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Huard, SW Bagley, E Menhaji-Klotz… - The Journal of …, 2012 - ACS Publications
The synthesis of 4′,6′-dihydrospiro[piperidine-4,5′-pyrazolo[3,4-c]pyridin]-7′(2′H)-one-based acetyl-CoA carboxylase inhibitors is reported. The hitherto unknown N-2 tert-butyl …
Number of citations: 32 pubs.acs.org

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